4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
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Overview
Description
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrazolo[4,3-c]pyridin-3(2H)-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one typically involves the introduction of a trifluoromethyl group into the pyrazolo[4,3-c]pyridin-3(2H)-one framework. One common method is the nucleophilic trifluoromethylation of pyridine derivatives. This process involves the activation of the pyridine ring through hydrosilylation, followed by reaction with nucleophilic trifluoromethyl sources such as Togni Reagent I . The reaction conditions generally include the use of methylphenylsilane in the presence of tris(pentafluorophenyl)borane in 1,2-dichloroethane at 65°C, followed by the addition of Togni Reagent I at 0–25°C and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at 25°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazolo[4,3-c]pyridin-3(2H)-one core.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. In the context of kinase inhibition, the compound interacts with the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: This compound shares a similar core structure but differs in the position of the trifluoromethyl group, leading to distinct reactivity and applications.
4-(Trifluoromethyl)-1H-pyrazolo[4,3-a]pyrimidine:
Uniqueness
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is unique due to its specific trifluoromethylation pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly valuable in the design of new pharmaceuticals and materials with enhanced performance and stability .
Properties
Molecular Formula |
C7H4F3N3O |
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Molecular Weight |
203.12 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,2-dihydropyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)5-4-3(1-2-11-5)12-13-6(4)14/h1-2H,(H2,12,13,14) |
InChI Key |
GXRQKJOTZSXHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NNC2=O)C(F)(F)F |
Origin of Product |
United States |
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